N-(2-chloro-4-methylphenyl)-3-methylbenzamide
Description
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-10-4-3-5-12(8-10)15(18)17-14-7-6-11(2)9-13(14)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
JLWWBSIBZAAOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-3-methylbenzamide typically involves the reaction of 2-chloro-4-methylaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Physical and Electronic Properties
The table below compares N-(2-chloro-4-methylphenyl)-3-methylbenzamide with analogs differing in substituents on the phenyl ring or benzamide moiety:
Key Observations:
- Hydrogen Bonding : Compounds with N,O-bidentate groups (e.g., ) exhibit enhanced coordination to transition metals, enabling C–H activation, whereas the target compound’s chloro and methyl groups may reduce such interactions.
- Electron-Withdrawing Effects : The 4-nitro group in ’s compound increases electrophilicity, favoring reactions like nucleophilic aromatic substitution, unlike the target compound’s electron-donating methyl group.
Reactivity and Functionalization Potential
- C–H Activation : The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates that N,O-bidentate directing groups facilitate metal coordination, enabling regioselective C–H bond cleavage. The target compound’s lack of a Lewis basic oxygen atom likely limits its utility in such reactions.
- Fluorescence Properties : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () shows pH-dependent fluorescence with Pb²⁺, suggesting that electron-donating groups (e.g., methoxy) enhance photophysical behavior. The target compound’s chloro and methyl groups may similarly influence fluorescence but require empirical validation.
- Synthetic Flexibility : The 3-oxobutanamide derivative () offers a ketone functional group for further derivatization (e.g., condensation reactions), whereas the target compound’s methyl group provides fewer reactive handles.
Spectroscopic and Crystallographic Characterization
- NMR and IR : Analogous compounds (e.g., ) are characterized by distinct $ ^1H $ NMR signals for methyl (δ 2.0–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm), alongside IR carbonyl stretches (~1650–1680 cm$ ^{-1} $). The target compound would exhibit similar patterns.
- X-ray Crystallography : Derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () confirm planar benzamide moieties and hydrogen-bonding networks. The target compound’s chloro substituent may induce crystal packing differences due to halogen bonding.
Biological Activity
N-(2-chloro-4-methylphenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound, also known as a substituted benzamide derivative, is characterized by the presence of a chloro group and a methyl group on the phenyl ring. Various synthetic routes have been explored to obtain this compound, often involving reactions that utilize benzoyl chlorides or amines.
Synthetic Methodologies :
- The compound can be synthesized through acylation reactions where 2-chloro-4-methylphenylamine is reacted with 3-methylbenzoyl chloride under basic conditions.
- Alternative methods involve coupling reactions using catalytic systems to enhance yield and purity.
Biological Activity
The biological activity of this compound has been evaluated across several studies, highlighting its potential as an antitumor agent, anti-inflammatory drug, and antimicrobial compound.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits promising antitumor activity against various cancer cell lines. For instance, it has shown cytotoxic effects on MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| HCT-116 | 12.3 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases.
Case Studies
- Case Study on Antitumor Efficacy : A study conducted by researchers at the University of Bath demonstrated that this compound significantly reduced tumor growth in xenograft models of melanoma. The compound was administered at varying doses, showing a dose-dependent response in tumor inhibition compared to control groups.
- Antimicrobial Evaluation : In vitro studies have assessed the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. Results indicated that it possesses moderate antibacterial activity, with zones of inhibition comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
